molecular formula C25H24Cl2N2O2 B13849477 (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride

(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride

Cat. No.: B13849477
M. Wt: 455.4 g/mol
InChI Key: SBTLBNQPUFTQQV-GNAFDRTKSA-N
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Description

(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride is a chiral pyrrolidine derivative characterized by:

  • Pyrrolidine core with (2R) stereochemistry.
  • Substituents: A benzoyl group at the 2-position of a 4-chlorophenyl ring, a benzyl (phenylmethyl) group at the pyrrolidine nitrogen, and a carboxamide group.
  • Physicochemical properties: The hydrochloride salt enhances water solubility, while aromatic groups (benzoyl, benzyl) contribute to lipophilicity, influencing membrane permeability and target binding .

Properties

Molecular Formula

C25H24Cl2N2O2

Molecular Weight

455.4 g/mol

IUPAC Name

(2R)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C25H23ClN2O2.ClH/c26-20-13-14-22(21(16-20)24(29)19-10-5-2-6-11-19)27-25(30)23-12-7-15-28(23)17-18-8-3-1-4-9-18;/h1-6,8-11,13-14,16,23H,7,12,15,17H2,(H,27,30);1H/t23-;/m1./s1

InChI Key

SBTLBNQPUFTQQV-GNAFDRTKSA-N

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4.Cl

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzoyl and chlorophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases or conditions.

    Industry: Utilized in the development of new materials, coatings, or chemical processes.

Mechanism of Action

The mechanism of action of (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Structural Features Key Differences Biological Activity
(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide Hydrochloride - 2S stereochemistry
- 3,4-Dichlorobenzyl substituent
- Stereochemistry (2S vs. 2R)
- Additional chlorine atoms on benzyl group
Likely altered receptor binding affinity due to steric and electronic effects .
(R)-2-(4-Chlorophenyl)pyrrolidine Hydrochloride - 4-Chlorophenyl group
- No benzoyl or benzyl groups
Simpler structure lacking aromatic substituents Exhibits neurotransmitter modulation; reduced lipophilicity compared to target compound .
(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride - Biphenyl group
- Carboxylic acid instead of carboxamide
Biphenyl enhances π-π interactions; carboxylic acid alters hydrogen-bonding capacity Potential anti-inflammatory or antitumor applications .
N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide Hydrochloride - Chloro-hydroxypropyl chain
- No aromatic substituents
Hydrophilic side chain reduces lipophilicity Neuroprotective or enzyme-inhibitory activity .

Stereochemical and Functional Group Impact

  • Stereochemistry : The (2R) configuration in the target compound may confer distinct binding preferences compared to (2S) analogues (e.g., ). For example, (2S) isomers could exhibit reduced activity if the target receptor is stereospecific .
  • Benzoyl vs.
  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound supports hydrogen bonding without ionization, unlike carboxylic acids, which may protonate at physiological pH, altering solubility and interactions .

Physicochemical and Formulation Considerations

  • Solubility : The hydrochloride salt improves aqueous solubility (~50 mg/mL estimated), critical for oral bioavailability. Neutral analogues (e.g., ) require co-solvents for formulation .
  • Stability : Aromatic substituents may increase photodegradation risk. Formulation at pH 6–7 () is recommended to prevent hydrolysis of the carboxamide group .
  • Lipophilicity : Calculated logP ~3.5 (estimated via analogy to ), suggesting moderate blood-brain barrier penetration, advantageous for CNS targets .

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